molecular formula C9H6BrNS B062525 3-(5-Bromothiophen-2-yl)pyridine CAS No. 169050-05-9

3-(5-Bromothiophen-2-yl)pyridine

Cat. No. B062525
M. Wt: 240.12 g/mol
InChI Key: GJBHIXTYLYHAQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated thiophene-pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the direct heteroarylation of pyridyl-containing substrates. This process proceeds with moderate to high yields and demonstrates regioselectivity, especially at the C5 position of heteroarenes, tolerating various substituents like formyl, acetyl, ester, nitrile, or chloro on the heteroarene (Laroche et al., 2013). Moreover, palladium(0) catalyzed synthesis using Suzuki cross-coupling reactions has been explored for the efficient synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, showcasing the versatility of 3-bromothiophen-2-ylpyridine in synthesizing complex structures (Rizwan et al., 2021).

Molecular Structure Analysis

Single crystal X-ray diffraction techniques often characterize the molecular structure of brominated thiophene-pyridine derivatives, revealing intricate details about their geometry. For example, studies have shown that these compounds can crystallize in various space groups, with molecular geometries influenced by bromination, which can introduce significant changes in electronic distribution and molecular stability (Mu et al., 2015).

Chemical Reactions and Properties

The brominated thiophene-pyridine core is highly reactive and can undergo a range of chemical transformations. For instance, regioselective bromination has been successfully applied to thieno[2,3-b]pyridine, demonstrating the synthetic utility of 3-(5-bromothiophen-2-yl)pyridine as a building block in drug discovery and organic synthesis (Lucas et al., 2015).

Scientific Research Applications

1. Absorption and Fluorescence Properties

  • Summary of Application: The compound 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione was investigated for its photophysical properties . It has applications in optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) .
  • Methods of Application: The compound was tested in different solvents, and its absorption and emission wavelengths were measured . The Stokes Shift of the compound in various solvents was also determined .
  • Results: The compound was found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm . The absorption band was found to be almost insensitive to the polarity of the solvent .

2. Palladium-Catalyzed Imine Hydrolysis

  • Summary of Application: The compound (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was used in a study of palladium-catalyzed imine hydrolysis . This process has applications in the synthesis of many bioactive compounds .
  • Methods of Application: The Schiff base was reacted with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst . The hydrolysis of the imine linkages was observed .
  • Results: The products of the reaction were obtained in good to moderate yields . Density functional theory (DFT) calculations provided insight into the transition metal-catalyzed hydrolysis of imines .

3. Direct Heteroarylation

  • Summary of Application: The compound 2-(5-bromothiophen-2-yl)pyridine was used in a study of palladium-catalyzed direct heteroarylation . This process has applications in the synthesis of polyheteroaromatics which are interesting building blocks as (N ⁁ C)-chelate ligands .
  • Methods of Application: The compound was reacted with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction proceeds regioselectively at the C5 position of thiophenes, thiazoles, furans or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile or chloro on the heteroarene .
  • Results: The products of the reaction were obtained in moderate to high yields . This method allows a straightforward modulation of the electron density distribution on such derivatives .

4. Synthesis of Bioactive Compounds

  • Summary of Application: The compound (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was used in the synthesis of many bioactive compounds . These compounds have versatile pharmaceutical activities including analgesic, antimicrobial, antioxidant, anticancer, anticonvulsant, and antihelmintic .
  • Methods of Application: The compound was reacted with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst . The hydrolysis of the imine linkages was observed .
  • Results: The products of the reaction were obtained in good to moderate yields . Density functional theory (DFT) calculations provided insight into the transition metal-catalyzed hydrolysis of imines .

5. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis

  • Summary of Application: The compound (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was used in a study of palladium-catalyzed imine hydrolysis . This process has applications in the synthesis of many bioactive compounds .
  • Methods of Application: The Schiff base was reacted with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst . The hydrolysis of the imine linkages was observed .
  • Results: The products of the reaction were obtained in good to moderate yields . Density functional theory (DFT) calculations provided insight into the transition metal-catalyzed hydrolysis of imines .

6. Direct Heteroarylation

  • Summary of Application: The compound 2-(5-bromothiophen-2-yl)pyridine was used in a study of palladium-catalyzed direct heteroarylation . This process has applications in the synthesis of polyheteroaromatics which are interesting building blocks as (N ⁁ C)-chelate ligands .
  • Methods of Application: The compound was reacted with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction proceeds regioselectively at the C5 position of thiophenes, thiazoles, furans or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile or chloro on the heteroarene .
  • Results: The products of the reaction were obtained in moderate to high yields . This method allows a straightforward modulation of the electron density distribution on such derivatives .

properties

IUPAC Name

3-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBHIXTYLYHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355984
Record name 3-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromothiophen-2-yl)pyridine

CAS RN

169050-05-9
Record name 3-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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